5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is an organic compound featuring a phenyl ring substituted with a methylthio group and connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the synthesis starts with the preparation of the intermediate 3-(methylthio)phenyl hydrazine by reacting 3-(methylthio)aniline with nitrous acid, followed by reduction.
The hydrazine derivative then reacts with carbon disulfide under basic conditions to form the desired 1,3,4-oxadiazole ring through cyclization.
Industrial Production Methods
While lab-scale synthesis involves multiple steps, industrial production might employ optimized conditions to enhance yield and purity, such as using higher-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The compound's aromatic ring may participate in hydrogenation under specific conditions.
Substitution: : Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Catalysts such as palladium on carbon in a hydrogen atmosphere.
Substitution: : Friedel-Crafts reagents like aluminum chloride in anhydrous conditions.
Major Products
Oxidized derivatives like sulfoxides or sulfones.
Reduced aromatic compounds.
Substituted phenyl derivatives depending on the nature of the electrophile used.
Scientific Research Applications
Chemistry: : As a building block in the synthesis of more complex molecules, this compound is a valuable intermediate in organic chemistry. Biology : It may serve as a lead compound in the design of biologically active molecules, potentially exhibiting antifungal, antibacterial, or anticancer activities. Medicine : In pharmacological research, it’s explored for its potential therapeutic properties due to its structural framework. Industry : Used in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s effects are rooted in its interactions at the molecular level:
Molecular Targets: : Enzyme binding sites, cellular receptors, or specific proteins.
Pathways Involved: : It might inhibit enzyme activity or alter signaling pathways by binding to key regulatory proteins, impacting processes like cell growth, survival, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-oxadiazole-2-amine: : Lacks the methylthio group but shares the core oxadiazole structure.
5-(3-chlorophenyl)-1,3,4-oxadiazole-2-amine: : Has a chlorine substituent instead of methylthio.
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine: : Contains a nitro group, leading to different chemical reactivity.
Uniqueness
The presence of the methylthio group imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
So, what do you think of this fascinating compound?
Properties
IUPAC Name |
5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRUZGIHPNWYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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